tert-Butyl (1-hydroxypropan-2-yl)carbamate

Chiral Synthesis Protecting Group Strategy Process Chemistry

tert-Butyl (1-hydroxypropan-2-yl)carbamate offers unique regioisomeric configuration (Boc-protected amine on C-2, primary hydroxyl on C-1) that the carbon-1 amine isomer (CAS 119768-44-4) cannot replicate, ensuring predictable reactivity and stereochemical outcomes in peptide and heterocyclic synthesis. Its well-defined crystalline solid state guarantees batch-to-batch reproducibility essential for industrial scale-up. The orthogonal Boc group remains stable under Fmoc deprotection conditions, outperforming Fmoc analogs in SPPS protocols. >99% ee chiral enantiomers available for stereopure drug discovery. Store at 2–8°C.

Molecular Formula C8H17NO3
Molecular Weight 175.23 g/mol
CAS No. 147252-84-4
Cat. No. B124618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1-hydroxypropan-2-yl)carbamate
CAS147252-84-4
Synonyms(2-Hydroxy-1-methylethyl)-carbamic Acid 1,1-Dimethylethyl Ester
Molecular FormulaC8H17NO3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC(CO)NC(=O)OC(C)(C)C
InChIInChI=1S/C8H17NO3/c1-6(5-10)9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11)
InChIKeyPDAFIZPRSXHMCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1-hydroxypropan-2-yl)carbamate (CAS 147252-84-4) Procurement Guide: Key Specifications and Differentiation


tert-Butyl (1-hydroxypropan-2-yl)carbamate (CAS 147252-84-4), also known as N-Boc-DL-2-amino-1-propanol or Boc-DL-alaninol, is a bifunctional organic compound that serves as a fundamental chiral building block and amine-protecting group in organic and medicinal chemistry [1]. It features a tert-butoxycarbonyl (Boc) protecting group attached to a secondary amine, adjacent to a primary alcohol moiety (molecular formula C8H17NO3, molecular weight 175.23 g/mol) . Its solid-state properties have been definitively characterized by single-crystal X-ray diffraction, confirming its structure and purity [2]. This compound is widely utilized in the synthesis of peptides, peptidomimetics, and heterocyclic scaffolds due to the orthogonal reactivity provided by its Boc and hydroxyl functionalities [1].

Why Generic Substitution of tert-Butyl (1-hydroxypropan-2-yl)carbamate (CAS 147252-84-4) Is Not Advisable: Critical Differentiation from Analogs


While N-Boc-protected amino alcohols share a common protecting group, direct substitution of tert-Butyl (1-hydroxypropan-2-yl)carbamate with structurally similar analogs such as N-Boc-1-amino-2-propanol (CAS 119768-44-4) or its enantiopure counterparts (CAS 106391-86-0, 79069-13-9) is not feasible without risking synthetic route failure or chiral purity loss. This compound's specific regioisomeric arrangement (Boc-protected amine on carbon-2, primary hydroxyl on carbon-1) dictates its unique reactivity and stereochemical outcome in subsequent transformations, a property not shared by the carbon-1 amine isomer . Furthermore, its well-defined crystalline solid state and robust stability profile under recommended storage (2-8°C) provide batch-to-batch consistency that is essential for reproducible large-scale syntheses, a quality not universally guaranteed across all Boc-amino alcohol variants .

Quantitative Evidence Guide for tert-Butyl (1-hydroxypropan-2-yl)carbamate (CAS 147252-84-4): Head-to-Head and Class Comparisons


Synthetic Efficiency: Quantitative Yield Comparison of (S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate Synthesis

The synthesis of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate from S-(+)-alaninol and pivalic anhydride in tetrahydrofuran proceeds with a yield exceeding 90%, indicating a highly efficient process for this specific chiral Boc-amino alcohol [1]. This is notably higher than the reported yields for some alternative Boc-protection methods on different amino alcohol substrates, which can fall to 71-75% under standard conditions [2].

Chiral Synthesis Protecting Group Strategy Process Chemistry

Chiral Purity Specification: Enantiomeric Excess (ee) of tert-Butyl (1-hydroxypropan-2-yl)carbamate Enantiomers

Commercial sources offer the (R)-enantiomer (CAS 106391-86-0) with a specific rotation [α] of +11° (c=1 in chloroform), which correlates with enantiomeric purity exceeding 99% ee . In contrast, the racemic mixture (CAS 147252-84-4) lacks this optical activity, underscoring the necessity of selecting the correct form for asymmetric syntheses .

Chiral Resolution Enantiomeric Purity Drug Discovery

Physical Form and Stability: Solid-State Characterization for Procurement and Storage

tert-Butyl (1-hydroxypropan-2-yl)carbamate (racemic) is a crystalline solid with a melting point of 52-59°C and a flash point of 47-48°C (closed cup) . This contrasts with the related N-Boc-1-amino-2-propanol isomer (CAS 119768-44-4), which is a colorless to light yellow viscous liquid at room temperature with a refractive index of ~1.4460 [1]. The solid-state nature of CAS 147252-84-4 simplifies handling, weighing, and purification compared to its liquid regioisomer.

Solid-State Chemistry Stability Studies Procurement Specification

Orthogonal Protecting Group Strategy: Quantified Stability Under Basic Conditions

The Boc protecting group in tert-butyl (1-hydroxypropan-2-yl)carbamate provides orthogonal stability: it is stable under basic and nucleophilic conditions but can be selectively cleaved with mild acid (e.g., trifluoroacetic acid) [1]. This is a fundamental advantage over Fmoc protecting groups, which are base-labile. In continuous flow thermal deprotection studies, aryl N-Boc groups were removed at temperatures where alkyl N-Boc groups remained intact, demonstrating the tunable selectivity of Boc protection .

Peptide Synthesis Orthogonal Protection Boc Chemistry

Recommended Application Scenarios for tert-Butyl (1-hydroxypropan-2-yl)carbamate (CAS 147252-84-4) Based on Quantitative Evidence


Asymmetric Synthesis of Peptidomimetics and Chiral Drug Intermediates

The >99% ee availability of the chiral enantiomers of tert-Butyl (1-hydroxypropan-2-yl)carbamate makes this compound the preferred choice for constructing stereochemically pure peptidomimetics and key intermediates in drug discovery programs [1]. The orthogonal Boc protection allows for reliable installation and removal of the amine protecting group without affecting other sensitive functionalities, as supported by its defined stability profile .

Large-Scale Process Chemistry and Manufacturing

The >90% synthetic yield reported for the (S)-enantiomer [1] and the solid, crystalline nature of the racemic mixture position this compound favorably for process scale-up. The ease of handling and purification, coupled with efficient synthesis, directly addresses procurement concerns regarding cost, supply chain reliability, and batch-to-batch consistency in industrial settings.

Solid-Phase Peptide Synthesis (SPPS) Requiring Acid-Labile Protection

In SPPS protocols where acid-labile side-chain protecting groups are used (e.g., Boc/Bzl strategy), tert-Butyl (1-hydroxypropan-2-yl)carbamate serves as an ideal building block due to its Boc group's stability to the basic conditions of Fmoc deprotection [1]. This orthogonal reactivity profile is a critical selection criterion over Fmoc-protected analogs, as quantified by its specific acid cleavage conditions .

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